3-Bromo-5-fluoro-2-methoxy-4-nitroaniline

Description

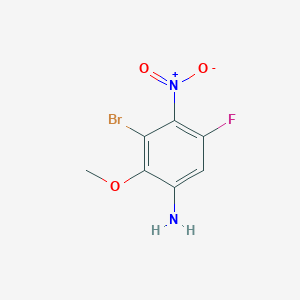

3-Bromo-5-fluoro-2-methoxy-4-nitroaniline is a multifunctional aromatic amine with a molecular formula of C₇H₅BrFN₂O₃. It features substituents at positions 2 (methoxy), 3 (bromo), 4 (nitro), 5 (fluoro), and an amino group at position 1. This compound’s unique electronic profile arises from the interplay of electron-withdrawing (nitro, bromo, fluoro) and electron-donating (methoxy, amino) groups.

Properties

IUPAC Name |

3-bromo-5-fluoro-2-methoxy-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O3/c1-14-7-4(10)2-3(9)6(5(7)8)11(12)13/h2H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNFZUVHYNGFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1N)F)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-methoxy-4-nitroaniline typically involves multiple steps. One common route includes:

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-methoxy-4-nitroaniline can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of halogens and nitro groups, it can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

Common Reagents and Conditions

Nitration: Concentrated sulfuric acid and nitric acid at low temperatures.

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Major Products

Substitution: Products depend on the nucleophile used in the reaction.

Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

3-Bromo-5-fluoro-2-methoxy-4-nitroaniline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer properties.

Materials Science: It can be used in the development of advanced materials, including dyes and pigments.

Biological Research: Its derivatives are studied for their biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methoxy-4-nitroaniline depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Key Structural and Physical Properties

Key Observations :

- Molecular Weight : The target compound (289.03 g/mol) is lighter than iodinated analogs (e.g., 314.91 g/mol for 3-Bromo-5-fluoro-4-iodoaniline ) but heavier than simpler nitroaromatics like 2-Bromo-5-nitroaniline (217.02 g/mol ).

- Electronic Effects: The nitro group at position 4 strongly withdraws electrons, while the methoxy (position 2) and amino (position 1) groups donate electrons, creating a polarized electronic environment. This contrasts with 2-Bromo-1-fluoro-4-nitrobenzene , which lacks balancing donor groups.

- Reactivity: The amino group enables diazotization reactions, while the bromo and fluoro substituents may facilitate cross-coupling (e.g., Suzuki). Iodinated analogs (e.g., ) are more reactive in nucleophilic substitutions due to iodine’s lower bond dissociation energy.

Biological Activity

3-Bromo-5-fluoro-2-methoxy-4-nitroaniline is a halogenated aromatic amine that has garnered attention due to its potential biological activities. This compound, characterized by the presence of bromine, fluorine, methoxy, and nitro groups, exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is . It features:

- Bromine (Br) : Affects the electronic properties and reactivity.

- Fluorine (F) : Enhances lipophilicity and biological activity.

- Methoxy (OCH₃) : Acts as an electron-donating group, influencing the compound's reactivity.

- Nitro (NO₂) : Often associated with biological activity due to its ability to participate in redox reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives containing nitroaniline moieties can inhibit the proliferation of various cancer cell lines, including leukemia cells. The mechanism often involves the interference with cellular processes such as DNA synthesis and cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against certain bacterial strains, particularly those resistant to conventional antibiotics. The biological evaluation of related compounds indicates that modifications in the substituents can lead to enhanced activity against pathogens like Mycobacterium tuberculosis with minimal cytotoxicity towards human cells .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- DNA Intercalation : The nitro group can facilitate intercalation between DNA bases, disrupting replication.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth or bacterial survival.

- Reactive Oxygen Species (ROS) Generation : Nitro compounds can generate ROS upon reduction, leading to oxidative stress in cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents, which may affect its bioavailability and distribution within biological systems.

- Absorption and Metabolism : Studies on similar compounds indicate that they undergo metabolic transformations that can either activate or detoxify their biological effects.

Case Studies

- Antitumor Activity Evaluation : A study involving various nitroaniline derivatives demonstrated that modifications at the aniline nitrogen significantly influenced their IC50 values against L1210 mouse leukemia cells. Compounds with electron-withdrawing groups exhibited enhanced potency .

- Antimycobacterial Screening : Research on related compounds showed promising results against M. tuberculosis, with MIC values ranging from 4 to 64 μg/mL for various derivatives. This suggests that structural modifications can lead to improved efficacy against resistant strains .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.